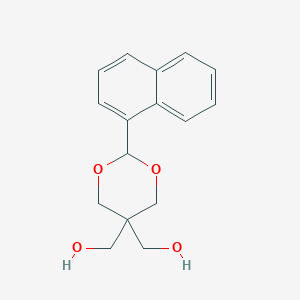

(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol

Description

(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol is a functional diol derived from pentaerythritol, featuring a naphthalene substituent on the 1,3-dioxane ring and two hydroxymethyl groups at the 5,5-positions. This compound belongs to the "acetal-diol" family, which is characterized by a central dioxane ring functionalized with aromatic or aliphatic groups.

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

[5-(hydroxymethyl)-2-naphthalen-1-yl-1,3-dioxan-5-yl]methanol |

InChI |

InChI=1S/C16H18O4/c17-8-16(9-18)10-19-15(20-11-16)14-7-3-5-12-4-1-2-6-13(12)14/h1-7,15,17-18H,8-11H2 |

InChI Key |

RXLOQVPGYZIOCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC3=CC=CC=C32)(CO)CO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol typically involves the cyclization of a naphthalene derivative with a suitable diol. One common method involves the reaction of 1-naphthol with formaldehyde and a diol under acidic conditions to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehyde or carboxylic acid derivatives.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of a suitable base or catalyst.

Major Products

Oxidation: Aldehyde or carboxylic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aryl-Substituted Diols

(2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol (CPh)

- Structure : Phenyl group replaces naphthalene.

- Molecular Formula : C₁₂H₁₆O₄ (identical core structure) .

- Applications : Used as a chain extender in TPUs. Produces materials with tunable urethane content and moderate thermal stability. Lacks post-polymerization reactive sites .

- Key Difference: Smaller aromatic substituent (phenyl vs.

(2-Styryl-1,3-dioxane-5,5-diyl)dimethanol (PERCA)

Cycloalkenyl-Substituted Diols

(2-Norbornene-1,3-dioxane-5,5-diyl)dimethanol (CNb)

- Structure: Norbornene substituent.

- Applications : Enables post-polymerization "click" chemistry (e.g., thiol-ene reactions) for modifying hydrophilicity and degradation rates in TPEUs .

- Key Difference: Norbornene’s strained bicyclic structure provides reactive sites for functionalization, a unique advantage over naphthalene and phenyl analogs .

Alkyl-Substituted Diols

(2-Heptyl/Nonyl/Undecyl-1,3-dioxane-5,5-diyl)dimethanol

- Structure : Linear alkyl chains (C7–C11) replace aromatic groups.

- Applications : Hydrotropes with temperature-dependent solubility (e.g., f1 values decrease from 7.5 to 0 as temperature drops from 210°C to 0°C) .

- Key Difference : Alkyl chains enhance hydrophobicity and aggregation behavior, contrasting with the aromatic-driven π-interactions in naphthalene/phenyl derivatives .

Comparative Data Table

| Compound Name | Substituent | Molecular Formula | Key Applications | Unique Features |

|---|---|---|---|---|

| (2-Naphthalen-1-yl-1,3-dioxane-5,5-diyl)dimethanol | Naphthalene | C₁₆H₁₈O₄* | TPU/TPEU synthesis | High Tg, strong π-π interactions |

| (2-Phenyl-1,3-dioxane-5,5-diyl)dimethanol | Phenyl | C₁₂H₁₆O₄ | TPU chain extender | Moderate thermal stability |

| (2-Norbornene-1,3-dioxane-5,5-diyl)dimethanol | Norbornene | C₁₂H₁₈O₄ | Post-polymerization modification | Click chemistry compatibility |

| (2-Styryl-1,3-dioxane-5,5-diyl)dimethanol | Styryl | C₁₄H₁₈O₄ | Drug delivery systems | UV/acid-responsive crosslinking |

| (2-Undecyl-1,3-dioxane-5,5-diyl)dimethanol | Undecyl (C11) | C₁₇H₃₄O₄ | Hydrotropes | Temperature-dependent solubility |

*Estimated based on structural analogs.

Research Findings and Implications

- Aromatic vs. Aliphatic Substituents : Naphthalene’s extended aromatic system enhances rigidity and thermal stability in polymers compared to phenyl or alkyl analogs. However, alkyl derivatives excel in hydrotropic applications due to their flexible chains .

- Reactivity: Norbornene-containing diols (CNb) outperform naphthalene derivatives in post-polymerization functionalization, critical for tailoring material properties .

- Safety: Phenyl-substituted diols require standard safety protocols (e.g., handling toxicity/reactivity per GHS guidelines) .

Biological Activity

(2-(Naphthalen-1-yl)-1,3-dioxane-5,5-diyl)dimethanol is a synthetic compound with the molecular formula and a molecular weight of approximately 274.31 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including cytotoxicity, anti-inflammatory effects, and potential therapeutic applications.

The compound features a naphthalene moiety linked to a dioxane structure, which may influence its interaction with biological systems. The chemical structure can be represented as follows:

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicate that the compound exhibits significant cytotoxicity against several human cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15.2 |

| HeLa (Cervical) | 12.8 |

| MCF-7 (Breast) | 10.5 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Anti-inflammatory Effects

In addition to its cytotoxic properties, this compound has demonstrated anti-inflammatory activity in preclinical models. In vitro assays showed that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

The proposed mechanism of action for the cytotoxic and anti-inflammatory effects involves the modulation of signaling pathways associated with cell proliferation and inflammation. Specifically, it appears that this compound may interfere with the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

Case Studies

- Study on Lung Cancer Cells : A study conducted on A549 lung cancer cells revealed that treatment with this compound resulted in apoptosis characterized by increased caspase activity and DNA fragmentation.

- Inflammation Model : In a mouse model of acute inflammation induced by LPS, administration of the compound significantly reduced paw edema and levels of inflammatory markers compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.